molecular formula C6H11NO3 B3210009 6-Amino-2-oxohexanoic acid CAS No. 10606-14-1

6-Amino-2-oxohexanoic acid

Cat. No. B3210009
CAS RN: 10606-14-1
M. Wt: 145.16 g/mol
InChI Key: GWENQMVPLJAMAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-2-oxohexanoic acid has been explored in various studies. For instance, one study discusses the use of transaminase-catalyzed dynamic kinetic resolutions driven by a lysine amine donor for efficient access to β-branched noncanonical arylalanines .


Molecular Structure Analysis

The molecular formula of this compound is C6H11NO3 . The structure of this compound can be found in various databases such as the Chemical Entities of Biological Interest (ChEBI) database .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound is a derivative and analogue of the amino acid lysine .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 145.16 . More detailed physical and chemical properties can be found in databases like CAS Common Chemistry and ChemicalBook .

Scientific Research Applications

  • Enzymatic Production Methods

    • A study by Yamada et al. (2017) developed an enzymatic method to produce 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274, achieving a 100% yield. This method provides a biotechnological approach for producing this compound (Yamada et al., 2017).
  • Analytical Chemistry Applications

    • Gorchein (1984) synthesized a derivative of delta-aminolaevulinic acid (AmLev) with properties favorable for gas-liquid chromatography with electron-capture detection. 6-Amino-5-oxohexanoic acid formed a similar derivative and was used as an internal standard in a highly sensitive and specific assay for AmLev, highlighting its utility in analytical methods (Gorchein, 1984).
  • Characterization in Mass Spectrometry

    • Kanawati et al. (2007) conducted mass spectrometric characterization of small oxocarboxylic acids, including 5-oxohexanoic acid and 6-oxoheptanoic acid. This study provides insights into the fragmentation behavior of these acids under different conditions, thereby contributing to the understanding of their structural properties (Kanawati et al., 2007).
  • Synthetic Applications

    • Abouzid et al. (2007) synthesized a series of 6-aryl-4-oxohexanoic acids and evaluated their effects on eicosanoid biosynthesis and anti-inflammatory in vivo activities. This application demonstrates the potential of 6-aminohexanoic acid derivatives in medicinal chemistry (Abouzid et al., 2007).
  • Biotechnological Applications

    • Stottmeister et al. (2005) discussed the potential of 2-oxocarboxylic acids, including 6-oxohexanoic acid, as novel building blocks in white biotechnology for green chemistry. This application emphasizes the environmental benefits and the utility of these compounds in sustainable chemical syntheses (Stottmeister et al., 2005)

Mechanism of Action

As a derivative and analogue of the amino acid lysine, 6-Amino-2-oxohexanoic acid acts as an effective inhibitor for enzymes that bind that particular residue . This makes it useful in the treatment of certain bleeding disorders .

properties

IUPAC Name

6-amino-2-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-4-2-1-3-5(8)6(9)10/h1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWENQMVPLJAMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311368
Record name 6-Amino-2-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-6-aminocaproate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

10606-14-1
Record name 6-Amino-2-oxohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10606-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The activity of the present enzyme was measured in accordance with Soda's method (Analytical Biochemistry Vol. 25, p. 228, 1968) in the following manner. A reaction mixture consisting of 0.7 ml of 0.1 M potassium phosphate buffer (pH 8.0), 0.1 ml of catalase (750 U/ml), 0.1 ml of 0.1 M L-lysine solution and 0.1 ml of the present enzyme solution was incubated at 37° C. for 20 minutes with gentle shaking. After the incubation the reaction was terminated by the addition of 0.1 ml of 25% trichloroacetic acid. To the resulting reaction mixture were added 1.9 ml of 1 M acetate buffer (pH 5.0) and 0.8 ml of 0.1% 3-methyl-2-benzothiazolone hydrazone hydrochloride solution. The mixture was further incubated at 30° C. for 30 minutes and then allowed to cool to room temperature, after which measurement of optical density at 318 nm was carried out. The formed α-keto-ε -aminocaproic acid thus formed was determined from the resulting calibration curve. One unit of the enzyme was defined as the quantity of the enzyme catalyzing the formation of 1 μmol of α-keto-ε-aminocaproic acid at 37° C. per minute. The relative activity of the enzyme was also assayed by manometric and polarographic determination of the oxygen consumption.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
present enzyme solution
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Quantity
0.8 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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